molecular formula C14H12N2O7S B4079958 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid

4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid

Cat. No.: B4079958
M. Wt: 352.32 g/mol
InChI Key: UUZYQHRKECYFIU-UHFFFAOYSA-N
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Description

4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid is an organic compound that features both a sulfonamide and a benzoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process:

    Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling Reaction: The nitrated product is then coupled with 4-aminobenzoic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.

Major Products

    Reduction: 4-{[(4-amino-3-nitrophenyl)sulfonyl]amino}benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate.

    Protein Binding: The compound can bind to proteins through its sulfonamide and carboxylic acid groups, potentially affecting protein function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid: Similar structure but lacks the methoxy group.

    4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid: Similar structure but lacks the nitro group.

Uniqueness

4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the methoxy and nitro groups, which can influence its reactivity and binding properties. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

4-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-23-13-7-6-11(8-12(13)16(19)20)24(21,22)15-10-4-2-9(3-5-10)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYQHRKECYFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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